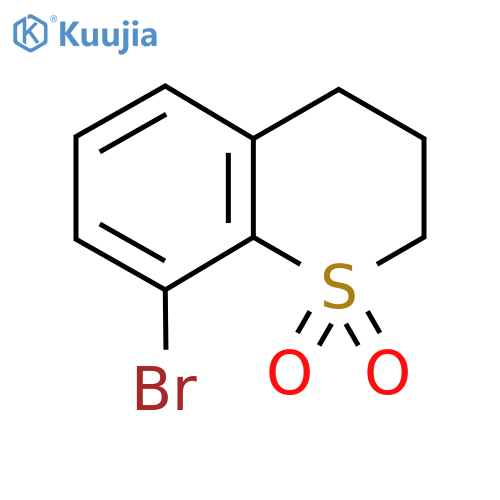

Cas no 1785238-79-0 (8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)

1785238-79-0 structure

商品名:8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

CAS番号:1785238-79-0

MF:C9H9BrO2S

メガワット:261.135560750961

MDL:MFCD34575134

CID:5617422

PubChem ID:21341985

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 1785238-79-0

- EN300-29352367

- 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

- 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyra n-1,1-dione

- 2H-1-Benzothiopyran, 8-bromo-3,4-dihydro-, 1,1-dioxide

-

- MDL: MFCD34575134

- インチ: 1S/C9H9BrO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6H2

- InChIKey: JXOJOAFEWWBUMR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1S(CCC2)(=O)=O

計算された属性

- せいみつぶんしりょう: 259.95066g/mol

- どういたいしつりょう: 259.95066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.642±0.06 g/cm3(Predicted)

- ふってん: 430.1±45.0 °C(Predicted)

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29352367-1.0g |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 1g |

$999.0 | 2023-06-02 | |

| Enamine | EN300-29352367-5.0g |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 5g |

$2900.0 | 2023-06-02 | |

| Enamine | EN300-29352367-0.5g |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 0.5g |

$780.0 | 2023-09-06 | |

| Enamine | EN300-29352367-2.5g |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 2.5g |

$1959.0 | 2023-09-06 | |

| Enamine | EN300-29352367-5g |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 5g |

$2900.0 | 2023-09-06 | |

| 1PlusChem | 1P02888X-500mg |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 500mg |

$1026.00 | 2024-06-18 | |

| 1PlusChem | 1P02888X-50mg |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 50mg |

$339.00 | 2024-06-18 | |

| 1PlusChem | 1P02888X-5g |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 5g |

$3647.00 | 2024-06-18 | |

| Enamine | EN300-29352367-0.25g |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 0.25g |

$494.0 | 2023-09-06 | |

| Enamine | EN300-29352367-0.1g |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |

1785238-79-0 | 95% | 0.1g |

$347.0 | 2023-09-06 |

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1785238-79-0 (8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量